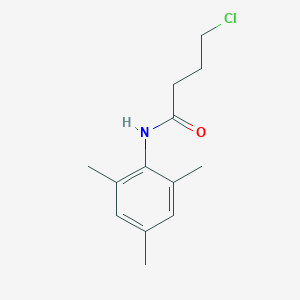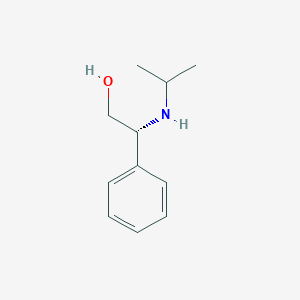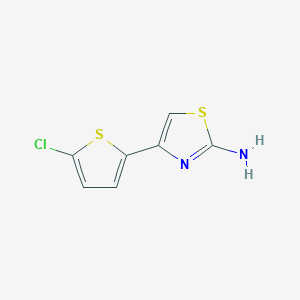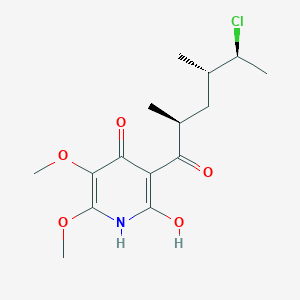
ナロキソンベンゾイルヒドラゾン
概要
説明
ナロキソンベンゾイルヒドラゾンは、よく知られたオピオイド拮抗薬であるナロキソンの誘導体です。この化合物は、さまざまなオピオイド受容体において混合型のアゴニスト/アンタゴニストとして作用する複雑な薬理学的プロファイルを示します。 特に、κ3-オピオイド受容体ではアゴニストとして作用し、ノシセプチンオピオイドペプチド受容体ではアンタゴニストとして作用することで知られています .
2. 製法
合成経路と反応条件: ナロキソンベンゾイルヒドラゾンの合成は、通常、ナロキソンとベンゾイルヒドラジンの反応を伴います。 このプロセスは、溶液ベースの合成、メカノシンセシス、固相溶融反応など、さまざまな条件下で行うことができます 。方法の選択は、最終生成物の目的とする収率と純度によって異なります。
工業的生産方法: 工業的な環境では、ナロキソンベンゾイルヒドラゾンの生産には、高収率と高純度を確保するために最適化された条件を用いた大規模反応が伴う場合があります。 このプロセスには、通常、再結晶やクロマトグラフィー技術を用いた精製などの工程が含まれ、最終生成物を純粋な形で得ることができます .
科学的研究の応用
Naloxone benzoylhydrazone has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationships of opioid receptors and their ligands.
Biology: The compound is employed in research on opioid receptor signaling pathways and their physiological roles.
Medicine: Naloxone benzoylhydrazone is investigated for its potential therapeutic applications in pain management and opioid addiction treatment.
Industry: It is used in the development of new analgesic drugs and opioid receptor modulators .
作用機序
ナロキソンベンゾイルヒドラゾンは、さまざまなオピオイド受容体と相互作用することでその効果を発揮します。κ3-オピオイド受容体ではアゴニストとして作用し、受容体を刺激して鎮痛効果を産生します。ノシセプチンオピオイドペプチド受容体ではアンタゴニストとして機能し、受容体の活性を阻害します。 この化合物は、μおよびδオピオイド受容体においても部分アゴニスト活性を示します .
類似化合物:
ナロキソン: μ-オピオイド受容体に対して高い親和性を有する純粋なオピオイド拮抗薬。
ナルトレキソン: オピオイドやアルコール依存症の治療に使用される別のオピオイド拮抗薬。
ブプレノルフィン: μ-オピオイド受容体では部分アゴニスト、κ-オピオイド受容体ではアンタゴニストとして作用する薬。
独自性: ナロキソンベンゾイルヒドラゾンは、混合型のアゴニスト/アンタゴニストのプロファイルとκ3-オピオイド受容体における特異的な活性によってユニークです。 これは、通常、より選択的な活性を示す他のオピオイド受容体リガンドとは異なります .
生化学分析
Biochemical Properties
Naloxone Benzoylhydrazone interacts with various enzymes and proteins, primarily opioid receptors. It acts as a mixed agonist/antagonist, stimulating guanosine-5’-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding and inhibiting cyclic AMP accumulation . The nature of these interactions is competitive, with Naloxone Benzoylhydrazone displacing opioid agonists at the μ-opioid receptor .
Cellular Effects
Naloxone Benzoylhydrazone influences cell function by interacting with opioid receptors. It can stimulate or inhibit various cellular processes, including signal transduction pathways and gene expression . For instance, it can stimulate [35S]GTPγS binding and inhibit cyclic AMP formation .
Molecular Mechanism
The mechanism of action of Naloxone Benzoylhydrazone involves competitive displacement of opioid agonists at the μ-opioid receptor . It can bind to these receptors, inhibiting or activating enzymes and causing changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Naloxone Benzoylhydrazone can vary with different dosages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of naloxone benzoylhydrazone typically involves the reaction of naloxone with benzoyl hydrazine. The process can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The choice of method depends on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of naloxone benzoylhydrazone may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification using chromatographic techniques to obtain the final product in its pure form .
化学反応の分析
反応の種類: ナロキソンベンゾイルヒドラゾンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、異なる薬理学的特性を示す可能性のある酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、ベンゾイルヒドラゾン部分の官能基を修飾し、オピオイド受容体におけるその活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
主要生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化されたナロキソンベンゾイルヒドラゾン誘導体を生じることがありますが、還元は異なる薬理学的プロファイルを有する還元型をもたらす可能性があります .
4. 科学研究への応用
ナロキソンベンゾイルヒドラゾンは、科学研究において幅広い応用範囲があります。
化学: オピオイド受容体とそのリガンドの構造活性相関を研究するためのツールとして使用されています。
生物学: この化合物は、オピオイド受容体のシグナル伝達経路とその生理学的役割に関する研究に使用されています。
医学: ナロキソンベンゾイルヒドラゾンは、疼痛管理やオピオイド中毒の治療における潜在的な治療用途について研究されています。
類似化合物との比較
Naloxone: A pure opioid antagonist with high affinity for the μ-opioid receptor.
Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.
Buprenorphine: A partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.
Uniqueness: Naloxone benzoylhydrazone is unique due to its mixed agonist/antagonist profile and its specific activity at the κ3-opioid receptor. This distinguishes it from other opioid receptor ligands, which typically exhibit more selective activity .
特性
CAS番号 |
119630-94-3 |
|---|---|
分子式 |
C26H27N3O4 |
分子量 |
445.5 g/mol |
IUPAC名 |
N-[[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/t20-,23+,25+,26-/m1/s1 |
InChIキー |
AKXCFAYOTIEFOH-RTOPKKFASA-N |
SMILES |
C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
異性体SMILES |
C=CCN1CC[C@]23[C@@H]4C(=NNC(=O)C5=CC=CC=C5)CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
正規SMILES |
C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
同義語 |
6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone NalBzoH naloxone benzoylhydrazone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes NalBzoH's interaction with opioid receptors unique?
A1: NalBzoH exhibits a unique pharmacological profile by interacting with multiple opioid receptors. While acting as a potent antagonist at μ-opioid receptors, it demonstrates agonist activity at κ3-opioid receptors. [, , ]
Q2: How does NalBzoH's interaction with μ-opioid receptors differ from traditional antagonists?
A2: Unlike typical μ-opioid antagonists, NalBzoH binds to μ receptors with high affinity in a G-protein-dependent manner. This results in a very slow dissociation rate from the receptor, leading to prolonged antagonism. []
Q3: What downstream effects are observed upon NalBzoH binding to κ3-opioid receptors?
A3: Activation of κ3-opioid receptors by NalBzoH has been linked to analgesia, particularly in supraspinal regions, and has also been implicated in stimulating food intake in rats. [, , , , ]
Q4: Does NalBzoH interact with nociceptin/orphanin FQ peptide (NOP) receptors?
A4: Yes, NalBzoH has been shown to interact with NOP receptors, displaying a system-dependent behavior ranging from antagonist to partial agonist depending on the experimental model and effector response studied. [, , , , , , ]
Q5: What is the molecular formula and weight of NalBzoH?
A5: The molecular formula of NalBzoH is C25H27N3O4, and its molecular weight is 433.5 g/mol.
Q6: Is there spectroscopic data available for NalBzoH?
A6: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can be employed to elucidate its structural features.
Q7: How do structural modifications of NalBzoH affect its activity and selectivity?
A7: Substitutions on the benzoyl ring of NalBzoH significantly influence its binding affinities for various opioid receptor subtypes. While modifications have modest effects on μ-receptor affinity, they can dramatically alter affinities for κ1, κ2, κ3, and δ receptors. []
Q8: Are there any specific structural features of NalBzoH crucial for its unique pharmacological profile?
A8: The benzoylhydrazone moiety appears essential for the slow dissociation rate from μ-opioid receptors, contributing to NalBzoH's prolonged antagonist activity. [, ]
Q9: What is known about the stability of NalBzoH under various conditions?
A9: The provided research articles primarily focus on NalBzoH's pharmacological characterization and don't provide detailed information on its stability under various storage conditions.
Q10: Are there specific formulation strategies to improve NalBzoH's stability, solubility, or bioavailability?
A10: Further research is needed to explore formulation strategies like encapsulation techniques or the use of specific excipients to potentially enhance NalBzoH's stability and bioavailability.
Q11: What is the duration of action of NalBzoH's μ antagonist and κ3 agonist effects?
A11: Studies in mice indicate that NalBzoH's analgesic effect, attributed to κ3 agonism, lasts for a shorter duration (less than 2 hours) compared to its μ antagonist effect, which can persist for up to 16 hours. []
Q12: Does NalBzoH cross the blood-brain barrier?
A12: Yes, NalBzoH demonstrates central nervous system activity, indicating its ability to cross the blood-brain barrier. Research suggests that it primarily exerts its analgesic effects through supraspinal mechanisms. [, , ]
Q13: What in vitro models have been used to study NalBzoH's activity?
A13: Researchers have utilized Chinese hamster ovary (CHO) cells transfected with MOR-1 (μ-opioid receptor) to characterize NalBzoH's binding kinetics and G-protein coupling. [, ] Additionally, the human neuroblastoma cell line SH-SY5Y has been used to investigate its interactions with κ3 receptors. [, ]
Q14: What animal models have been employed to assess NalBzoH's analgesic effects?
A14: Analgesic activity of NalBzoH has been studied in mice and rats using various pain models like tail-flick, hot plate, and writhing assays. [, , , , , , ]
Q15: What is known about the toxicological profile of NalBzoH?
A15: While the provided articles don't provide detailed toxicological data, it's important to note that NalBzoH is a potent opioid with potential for adverse effects. Further research is needed to fully understand its safety profile.
Q16: Have any biomarkers been identified for predicting NalBzoH's efficacy or monitoring treatment response?
A16: The provided research doesn't delve into identifying specific biomarkers for NalBzoH. Future research could explore potential biomarkers related to opioid receptor expression or downstream signaling pathways.
Q17: What analytical methods are commonly employed for the characterization and quantification of NalBzoH?
A18: Radioligand binding assays using tritiated ([3H]) or iodinated ([125I]) forms of NalBzoH are frequently employed for characterizing its binding properties and quantifying its presence in biological samples. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)








![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
